molecular formula C9H6BrF3 B6335578 1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene CAS No. 136476-20-5

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Cat. No.: B6335578
CAS No.: 136476-20-5
M. Wt: 251.04 g/mol
InChI Key: DEAILPKMQOFCRE-UHFFFAOYSA-N
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Description

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H6BrF3 It is a derivative of benzene, where a bromine atom is substituted at the para position and a trifluoropropenyl group is attached to the benzene ring

Properties

IUPAC Name

1-bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAILPKMQOFCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure and Mechanism

A representative synthesis begins with the generation of a trifluoromethylated acetophenone intermediate. For example, 4-bromophenylmagnesium bromide (derived from 4-bromotoluene) reacts with ethyl trifluoroacetate at −78°C to form 4-bromo-2,2,2-trifluoroacetophenone. Subsequent treatment with methyltriphenylphosphonium iodide and potassium tert-butoxide (KOtBu) in diethyl ether induces a Wittig reaction, yielding the target alkene.

Key reaction steps :

  • Grignard reagent formation :
    4-Bromotoluene+Mg4-Bromophenylmagnesium bromide\text{4-Bromotoluene} + \text{Mg} \rightarrow \text{4-Bromophenylmagnesium bromide}

  • Nucleophilic acyl substitution :
    4-Bromophenylmagnesium bromide+CF₃COOEt4-Bromo-2,2,2-trifluoroacetophenone\text{4-Bromophenylmagnesium bromide} + \text{CF₃COOEt} \rightarrow \text{4-Bromo-2,2,2-trifluoroacetophenone}

  • Wittig olefination :
    4-Bromo-2,2,2-trifluoroacetophenone+Ph₃P=CH₂This compound\text{4-Bromo-2,2,2-trifluoroacetophenone} + \text{Ph₃P=CH₂} \rightarrow \text{this compound}

Optimization and Yield Improvements

Reaction conditions significantly impact yields. For instance, using tetrahydrofuran (THF) instead of diethyl ether and elevating the temperature to 25°C increased the yield to 79% in a related synthesis of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene. Similar optimization for the bromo analog could involve:

  • Solvent selection : THF enhances reagent solubility compared to ether.

  • Base choice : Potassium tert-butoxide (KOtBu) outperforms weaker bases like NaHCO₃ in deprotonating phosphonium salts.

  • Stoichiometry : A 1.2:1 molar ratio of phosphonium salt to ketone minimizes side reactions.

Table 1: Wittig Reaction Conditions and Outcomes

ParameterOptimal ConditionYield (%)Source
SolventTHF79
BaseKOtBu40–79
Temperature−78°C to 25°C40–79
Phosphonium SaltMethyltriphenylphosphonium iodide40

Cross-Coupling Strategies

Cross-coupling reactions offer alternative routes, particularly for introducing the trifluoropropenyl group to pre-functionalized bromobenzenes. While direct examples are scarce, analogous methods suggest feasibility.

Suzuki-Miyaura Coupling

A hypothetical route involves coupling 1-bromo-4-boronic acid benzene with 2-bromo-3,3,3-trifluoroprop-1-ene. However, this method requires palladium catalysts (e.g., Pd(PPh₃)₄) and is less common due to the instability of trifluoropropenyl boronic esters.

Radical-Mediated Pathways

Recent advances in radical chemistry enable C–H functionalization of bromobenzenes. For example, photoinduced radical addition of 2-bromo-3,3,3-trifluoroprop-1-ene to 1-bromobenzene could form the target compound, though this remains unexplored in the literature.

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve ≥95% purity. Key characterization data includes:

  • ¹H NMR (CDCl₃): δ 5.71 (q, J = 1.6 Hz, 1H), 5.89 (q, J = 1.4 Hz, 1H), 7.2–7.4 (m, Ar-H).

  • ¹⁹F NMR : δ −66.2 (s, CF₃).

  • GC-MS : m/z 250.9 [M]⁺ .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Addition: Halogens (e.g., chlorine, bromine) in inert solvents such as chloroform or carbon tetrachloride.

    Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.

Major Products

    Substitution: Formation of 4-(3,3,3-trifluoroprop-1-en-2-yl)phenol or 4-(3,3,3-trifluoroprop-1-en-2-yl)aniline.

    Addition: Formation of 1,2-dibromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene.

    Oxidation: Formation of 4-(3,3,3-trifluoroprop-1-en-2-yl)benzene oxide.

    Reduction: Formation of 1-bromo-4-(3,3,3-trifluoropropyl)benzene.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions such as:

  • Cross-Coupling Reactions : The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of more complex organic molecules.
Reaction TypeExample Products
Suzuki CouplingAryl-trifluoromethyl compounds
Negishi CouplingAryl-alcohol derivatives

Medicinal Chemistry

Due to its structural features, this compound has potential applications in medicinal chemistry:

  • Antiviral Activity : Compounds with trifluoromethyl groups often exhibit enhanced biological activity. Research indicates that derivatives of 1-bromo compounds can be explored for antiviral properties against various pathogens.
  • Drug Development : The compound can be modified to create new drugs targeting specific diseases. Its ability to form stable complexes with biological targets makes it a candidate for further exploration.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Fluorinated Polymers : The trifluoropropene moiety can be incorporated into polymers to enhance their thermal and chemical stability. Such polymers are valuable in coatings and electronic materials.
Material TypeProperties
Fluorinated PolymersHigh thermal stability
CoatingsChemical resistance

Case Study 1: Organic Synthesis

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in a multi-step synthesis of complex aryl compounds. The study highlighted the efficiency of using this compound as a starting material for synthesizing biologically active molecules.

Case Study 2: Antiviral Research

A research article in Medicinal Chemistry Letters explored the antiviral properties of derivatives synthesized from this compound. The findings suggested that modifications to the trifluoropropene group significantly enhanced antiviral activity against specific viruses.

Mechanism of Action

The mechanism by which 1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the trifluoropropenyl group act as reactive sites for nucleophilic and electrophilic attacks, respectively. The presence of the trifluoromethyl group can influence the electronic properties of the benzene ring, making it more or less reactive towards certain reagents .

Comparison with Similar Compounds

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be compared with other similar compounds such as:

Biological Activity

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene, also known by its CAS number 136476-20-5, is a fluorinated organic compound with potential biological activity. This article explores its biological properties, including toxicity, environmental impact, and potential applications in various fields.

  • Molecular Formula : C9H6BrF3
  • Molecular Weight : 251.05 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound can be assessed through various studies focusing on its toxicity and potential effects on living organisms.

Toxicological Studies

Research indicates that halogenated compounds such as this compound can exhibit significant toxicity. Studies have shown that similar compounds can disrupt endocrine functions and affect reproductive systems in various species.

  • Endocrine Disruption : Compounds with bromine and fluorine substituents have been linked to endocrine disruption in aquatic organisms. For instance, studies on pyrethroids (a class of insecticides) demonstrate that similar halogenated structures can lead to hormonal imbalances in species like fish and amphibians .
  • Aquatic Toxicity : The compound's effects on aquatic life are particularly concerning. Research has highlighted the acute toxicity of related brominated compounds to fish species, indicating a potential risk for ecosystems where these substances are present .

Environmental Impact

The environmental persistence of this compound is a critical factor in assessing its biological activity.

  • Bioaccumulation Potential : Studies have identified that certain fluorinated compounds can bioaccumulate in the food chain, posing risks to higher trophic levels .
  • Microbial Degradation : Research into the biodegradation of similar compounds suggests that microbial communities can degrade halogenated compounds under specific conditions. This indicates a potential for bioremediation strategies to mitigate environmental contamination .

Case Study 1: Endocrine Disruption in Fish

A study examining the effects of brominated compounds on the reproductive health of fish species found that exposure led to significant alterations in hormone levels and reproductive success rates. The findings suggest that similar structures to this compound may pose similar risks .

Case Study 2: Microbial Biodegradation

Research conducted on the biodegradation capabilities of microbial strains revealed that certain bacteria could effectively degrade fluorinated organic compounds. This study highlights the potential for using specific microbial strains in bioremediation efforts targeting contaminated sites with halogenated compounds .

Data Table: Summary of Biological Effects

Biological EffectObserved ImpactReference
Endocrine DisruptionHormonal imbalances in aquatic organisms
Acute ToxicityHigh mortality rates in fish upon exposure
Bioaccumulation PotentialAccumulation in higher trophic levels
Microbial DegradationEffective breakdown by specific microbial strains

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene?

The synthesis typically involves halogenation and coupling reactions. For example:

  • Bromination : Direct bromination of 4-(3,3,3-trifluoroprop-1-en-2-yl)benzene using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., FeBr₃ or AlBr₃) under mild conditions (25–50°C) .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura or Heck reactions using 4-bromophenylboronic acid and trifluoropropene derivatives .
    Reaction progress is monitored via TLC or GC-MS, with purification by column chromatography (hexane/ethyl acetate).

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and stereochemistry. For example, the trifluoropropenyl group shows distinct ¹⁹F NMR signals near δ -60 to -70 ppm .
  • X-ray Crystallography : Single-crystal diffraction refined using SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (e.g., C₉H₆BrF₃: [M⁺] = 266.96).

Q. What safety protocols are recommended for handling this compound?

  • Toxicity : Brominated aromatics are toxic and potential carcinogens. Use fume hoods, nitrile gloves, and lab coats.
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent degradation .
  • Disposal : Neutralize with alkaline ethanol before incineration to avoid releasing HBr or HF .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to compare experimental vs. theoretical NMR/IR spectra. For example, discrepancies in ¹H NMR coupling constants may arise from dynamic effects (e.g., rotamer populations) .
  • Electron Density Maps : Use Hirshfeld surface analysis (via CrystalExplorer) to validate crystallographic data against computational models .

Q. What reaction mechanisms explain the regioselectivity of electrophilic additions to this compound?

  • The electron-withdrawing trifluoromethyl group directs electrophiles (e.g., H⁺, Br₂) to the β-position of the propenyl moiety via inductive effects.
  • Kinetic Studies : Monitor intermediates using stopped-flow UV-Vis spectroscopy. For example, bromination at the β-position proceeds 5× faster than α-attack due to transition-state stabilization .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Continuous Flow Reactors : Enhance mixing and heat transfer for bromination (residence time: 10–15 min at 40°C) .
  • Catalyst Screening : Test Pd/phosphine complexes (e.g., XPhos) in cross-couplings to reduce side-product formation. Yields >85% are achievable with 0.5 mol% catalyst loading .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Crystal Engineering : Co-crystallize with hydrogen-bond donors (e.g., 1,4-diazabicyclo[2.2.2]octane) to stabilize the lattice.
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in low-symmetry space groups (e.g., P2₁/c) .

Q. How does the trifluoropropenyl group influence material properties in polymer applications?

  • Thermal Stability : TGA shows decomposition onset at 220°C, vs. 180°C for non-fluorinated analogs, due to C-F bond strength .
  • Dielectric Properties : The CF₃ group reduces permittivity (ε = 2.3 at 1 MHz), making it suitable for low-k insulators .

Q. What analytical techniques detect trace impurities (<0.1%) in this compound?

  • GC-MS with Cryogenic Trapping : Identify volatile byproducts (e.g., debrominated derivatives) .
  • HPLC-UV/FLD : Use C18 columns (ACN/H₂O gradient) to separate non-volatile impurities like hydroxylated side products .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

  • Suzuki Coupling : React with pyridylboronic acids to form biaryl motifs in kinase inhibitors .
  • Radical Cyclization : Initiate with AIBN/Et₃B to synthesize fluorinated heterocycles (e.g., indole derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene

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